2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Overview
Description
2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazolesThe molecular formula of this compound is C₁₇H₁₃N₅O₂, and it has a molecular weight of 319.32 g/mol .
Preparation Methods
The synthesis of 2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves a multistep process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the Cyanobenzyl Group: The cyanobenzyl group can be attached via a , which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer activity. It has shown significant activity against various cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer.
Biological Research: The compound can be used as a tool to study the biological pathways involving triazole derivatives.
Industrial Applications: It can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has been studied for its xanthine oxidase inhibitory activity.
5-Amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid: Known for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2-cyanophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-10-12-6-4-5-7-13(12)11-24-17(23)15-16(19)21-22(20-15)14-8-2-1-3-9-14/h1-9H,11H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXQVKUGPDTMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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